Teixobactin

In Vivo Efficacy Pharmacodynamics Antibiotic Resistance

Teixobactin is a first-in-class cyclic depsipeptide antibiotic with a unique dual-targeting mechanism—binding both lipid II and lipid III to circumvent resistance. Unlike vancomycin, it demonstrates robust VRE efficacy (MIC ≤0.0625 μg/mL) and 300-fold slower resistance evolution vs. moenomycin A. Essential as a positive control in MDR Gram-positive screening, a chemical probe for cell wall biosynthesis, and an in vivo benchmark (PD50 0.2 mg/kg, MRSA model). Procure to set the highest standard in antimicrobial R&D.

Molecular Formula C58H95N15O15
Molecular Weight 1242.5 g/mol
CAS No. 1613225-53-8
Cat. No. B611279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeixobactin
CAS1613225-53-8
SynonymsTeixobactin; 
Molecular FormulaC58H95N15O15
Molecular Weight1242.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C
InChIInChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1
InChIKeyLMBFAGIMSUYTBN-MPZNNTNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teixobactin: A First-in-Class Depsipeptide Antibiotic (CAS 1613225-53-8) Targeting Resistant Gram-Positive Pathogens


Teixobactin (CAS 1613225-53-8) is a nonribosomal cyclic depsipeptide antibiotic produced by the Gram-negative bacterium *Eleftheria terrae*, representing a first-in-class compound with a novel mechanism of action [1]. It exhibits potent, broad-spectrum activity against clinically relevant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE) [2]. Teixobactin's unique binding to highly conserved lipid II and lipid III motifs in the bacterial cell wall precursor pathway underpins its ability to circumvent many common resistance mechanisms [3].

Why Teixobactin Cannot Be Replaced by Generic Glycopeptides or Lipopeptides in Critical Studies


Substituting Teixobactin with generic, clinically established antibiotics like vancomycin or daptomycin is not scientifically sound. Teixobactin operates via a unique, dual-targeting mechanism that simultaneously binds to lipid II and lipid III, a strategy that is fundamentally different from the D-Ala-D-Ala binding of vancomycin or the membrane depolarization by daptomycin [1]. Critically, Teixobactin has demonstrated robust efficacy against VRE, a pathogen against which vancomycin is clinically ineffective [2]. Furthermore, its significantly lower propensity for resistance development, as evidenced by a 300-fold lower magnitude of evolved resistance compared to moenomycin A, is a defining characteristic not shared by older generics [3].

Quantitative Differentiation of Teixobactin: Key Comparators in Potency, Efficacy, and Resistance


Superior In Vivo Efficacy Compared to Vancomycin in a Murine MRSA Sepsis Model

In a direct head-to-head comparison, Teixobactin demonstrated significantly superior in vivo potency compared to vancomycin. The protective dose for 50% of animals (PD50) in a murine model of intraperitoneal MRSA infection was found to be more than 13 times lower for Teixobactin [1].

In Vivo Efficacy Pharmacodynamics Antibiotic Resistance

Maintained Potency Against Vancomycin-Resistant Enterococci (VRE) Where Vancomycin Fails

Teixobactin retains high potency against Vancomycin-Resistant Enterococci (VRE), a major clinical pathogen for which vancomycin is ineffective. Quantitative data show that while vancomycin's Minimum Inhibitory Concentration (MIC) against VRE is >4 μg/mL, Teixobactin and its analogues maintain MICs as low as ≤0.0625 μg/mL against the same strains [1].

Minimum Inhibitory Concentration Antibiotic Resistance Vancomycin-Resistant Enterococci

Significantly Slower De Novo Resistance Evolution Compared to Other Cell Wall Inhibitors

Teixobactin exhibits a markedly slower rate of de novo resistance evolution relative to other cell wall-targeting antibiotics. In an experimental evolution study, the magnitude of evolved resistance to an Arg10-teixobactin analogue after 45 days was 300-fold less than that evolved against moenomycin A, and 2,500-fold less than that evolved against rifampicin [1].

Resistance Evolution Mutation Frequency Pharmacology

Superior Bactericidal Activity Against MRSA Compared to Vancomycin in Time-Kill Assays

Teixobactin demonstrates potent bactericidal activity against MRSA, achieving a significantly lower Minimum Bactericidal Concentration (MBC) relative to its MIC compared to vancomycin. In wild-type strains, Teixobactin exhibits an MBC of 16 μg/mL, while vancomycin shows tolerance with an MBC >128 μg/mL [1].

Bactericidal Activity Time-Kill Kinetics MBC

Key Research and Procurement Applications for Teixobactin (CAS 1613225-53-8)


Benchmarking Novel Antibiotics Against Multi-Drug Resistant (MDR) Gram-Positive Pathogens

Teixobactin serves as an ideal positive control and benchmark in drug discovery programs targeting MDR Gram-positive bacteria. Its potent and consistent MIC values (e.g., ≤0.0625 μg/mL against VRE) [1] provide a high bar for activity against resistant strains like VRE and MRSA, where standard-of-care antibiotics like vancomycin fail. Using Teixobactin in screening cascades ensures that new compounds are compared against a first-in-class molecule with a novel mechanism, rather than older generics with known resistance liabilities.

Investigating Novel Cell Wall Synthesis Inhibition Mechanisms

Procurement of Teixobactin is essential for laboratories studying the fundamental biology of bacterial cell wall synthesis. Its unique, dual-targeting mechanism—binding to both lipid II and lipid III—provides a powerful chemical probe to dissect the interplay between peptidoglycan and teichoic acid biosynthesis [2]. Unlike vancomycin, which targets only the D-Ala-D-Ala terminus, Teixobactin's binding to the conserved pyrophosphate moiety offers a distinct tool for interrogating these essential pathways and identifying new drug targets.

Long-Term Experimental Evolution Studies to Predict Clinical Resistance Durability

Teixobactin's significantly reduced resistance evolution profile (300-fold slower than moenomycin A) [3] makes it a critical compound for evolutionary biology and clinical microbiology research. It is the preferred molecule for long-term serial passage experiments designed to understand the limits of resistance development and to identify the genetic pathways by which bacteria may eventually evade novel antimicrobials. Its use allows researchers to study 'resistance-proof' mechanisms in a controlled laboratory setting, informing strategies for clinical deployment and stewardship.

Validating Potency and Efficacy in Murine Models of Systemic Gram-Positive Infection

For preclinical development studies, Teixobactin is a superior comparator for assessing in vivo efficacy. Its demonstrated PD50 of 0.2 mg/kg in an MRSA septicemia model [4] provides a highly sensitive, quantifiable benchmark. This allows researchers to rigorously evaluate the in vivo performance of new analogs or drug delivery systems against a molecule with established and robust pharmacodynamic data, ensuring that any observed improvement represents a true therapeutic advance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teixobactin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.